molecular formula C9H8BrF3O B1523453 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-30-5

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B1523453
CAS RN: 122243-30-5
M. Wt: 269.06 g/mol
InChI Key: NSFHTONABRSTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Computational methods can also be used to predict these properties .

Scientific Research Applications

Aurora A Kinase Inhibition

This compound has been identified as a potential lead for the inhibition of Aurora A kinase , which plays a crucial role in cell division. Its inhibition can induce apoptosis, particularly in cancer cells, making it a promising avenue for anti-cancer drug design .

Organic Electroluminescent Device Materials

The structural motif of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is relevant in the synthesis of organic electroluminescent materials. These materials are vital for the development of energy-efficient lighting and high-resolution display technologies .

Pharmaceutical Compound Synthesis

The bromophenyl group in this compound is a valuable moiety in pharmaceutical chemistry. It can be used to synthesize a variety of pharmaceutically active compounds, including those with kinase inhibition properties and receptor agonism .

Antitubercular Drug Development

Derivatives of this compound have been used in the development of drugs like Delamanid (Deltyba®) , which is effective against multi-resistant strains of tuberculosis. This showcases its importance in addressing global health challenges .

Heterocyclic Structure Synthesis

The compound serves as a precursor in the synthesis of heterocyclic structures with bridgehead nitrogen atoms. These structures are significant in creating diversity-oriented libraries for drug discovery .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is used in domino reactions, which are a series of transformations occurring under a single reaction condition, leading to complex molecules from simple substrates .

Inhibitors for Signaling Pathways

The compound is also involved in the synthesis of inhibitors targeting various signaling pathways, such as the RAFs-MEK1/2-ERK1/2 pathway in triple-negative breast cancer cells, which is a critical area of research for targeted cancer therapies .

Chemical Education and Research

Lastly, this compound is used in academic settings for teaching and research purposes, particularly in demonstrating the principles of organic synthesis and reaction mechanisms to students and researchers .

Safety And Hazards

This involves identifying any risks associated with handling the compound, including flammability, toxicity, environmental impact, and any precautions that should be taken when handling it .

properties

IUPAC Name

2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFHTONABRSTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Synthesis routes and methods

Procedure details

Under argon and with stirring, 22.7 ml (22.7 mmol) of a 1 M solution of methylmagnesium bromide in diethyl ether were added dropwise at 0° C. to a solution of 5.22 g (20.6 mmol) of 1-(3-bromophenyl)-2,2,2-trifluoroethanone in 40 ml of anhydrous THF. After the addition had ended, the reaction mixture was stirred at 0° C. for another 30 min. Then—still at 0° C.—excess Grignard reagent was hydrolyzed by careful addition of water. The mixture was then adjusted to a pH of about 5 by addition of 2 M hydrochloric acid. The phases were separated and the aqueous phase was extracted twice with in each case about 20 ml of diethyl ether. The combined organic phases were dried over magnesium sulphate, filtered and evaporated to dryness on a rotary evaporator. This gave 5.32 g (95% of theory) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.